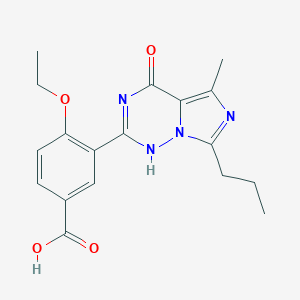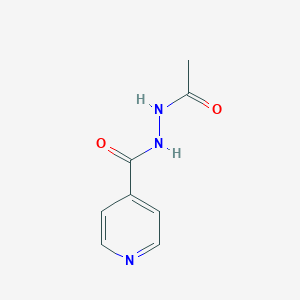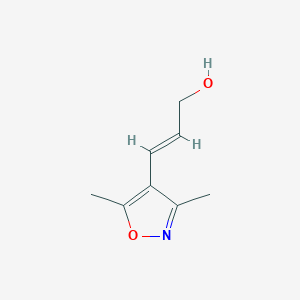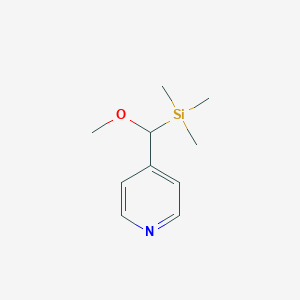
4-(Methoxy(trimethylsilyl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxy(trimethylsilyl)methyl)pyridine, also known as TMS-pyridine, is a commonly used reagent in organic chemistry. It is a pyridine derivative that is often used as a catalyst in various chemical reactions due to its unique properties. This compound has gained significant attention in the scientific community due to its potential applications in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine involves the activation of the carbonyl group in the substrate. The oxygen atom in the carbonyl group is coordinated with the 4-(Methoxy(trimethylsilyl)methyl)pyridine, which enhances the electrophilicity of the carbonyl group. This results in an increased rate of reaction and improved yield of the desired product.
Biochemische Und Physiologische Effekte
4-(Methoxy(trimethylsilyl)methyl)pyridine has no known biochemical or physiological effects on living organisms. It is primarily used in laboratory experiments and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methoxy(trimethylsilyl)methyl)pyridine is a highly effective catalyst that can be used in small amounts to achieve high yields of the desired product. It is also relatively inexpensive and readily available. However, 4-(Methoxy(trimethylsilyl)methyl)pyridine is highly reactive and can be hazardous if not handled properly. It also has a strong odor and can cause irritation to the eyes and respiratory system.
Zukünftige Richtungen
There are several future directions for research on 4-(Methoxy(trimethylsilyl)methyl)pyridine. One potential area of study is the development of new synthetic methods using 4-(Methoxy(trimethylsilyl)methyl)pyridine as a catalyst. Another area of research is the study of the mechanism of action of 4-(Methoxy(trimethylsilyl)methyl)pyridine and its interactions with other reagents. Additionally, 4-(Methoxy(trimethylsilyl)methyl)pyridine could be used in the development of new pharmaceuticals and other organic compounds.
Synthesemethoden
4-(Methoxy(trimethylsilyl)methyl)pyridine is synthesized by reacting pyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction yields 4-(Methoxy(trimethylsilyl)methyl)pyridine as a colorless liquid that is highly reactive and can be stored under inert conditions.
Wissenschaftliche Forschungsanwendungen
4-(Methoxy(trimethylsilyl)methyl)pyridine has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in various reactions such as acylation, alkylation, and esterification. 4-(Methoxy(trimethylsilyl)methyl)pyridine has also been used in the synthesis of various natural products, pharmaceuticals, and other organic compounds.
Eigenschaften
CAS-Nummer |
138761-47-4 |
|---|---|
Produktname |
4-(Methoxy(trimethylsilyl)methyl)pyridine |
Molekularformel |
C10H17NOSi |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
[methoxy(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-12-10(13(2,3)4)9-5-7-11-8-6-9/h5-8,10H,1-4H3 |
InChI-Schlüssel |
LNBDVOICBSZXHJ-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
Kanonische SMILES |
COC(C1=CC=NC=C1)[Si](C)(C)C |
Synonyme |
Pyridine, 4-[methoxy(trimethylsilyl)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



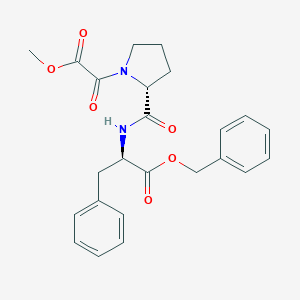
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
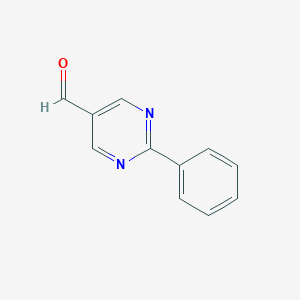
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
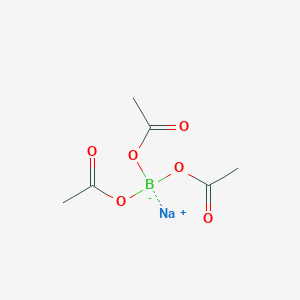
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
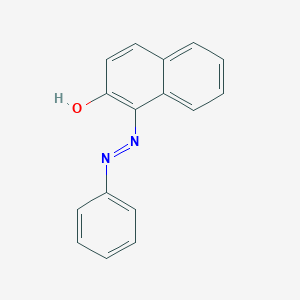
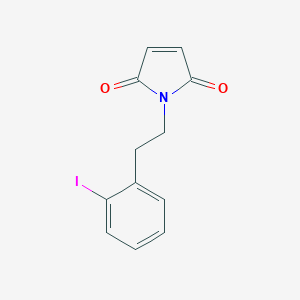
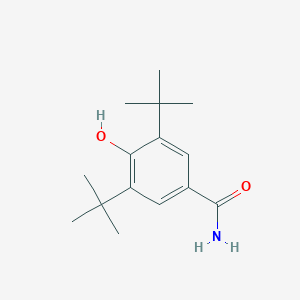
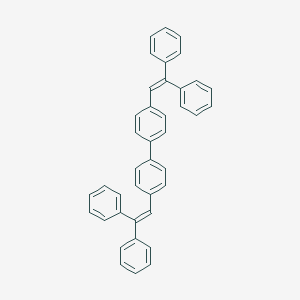
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
